molecular formula C8H12N2OS B13814850 4(3H)-Pyrimidinone,2-(methylthio)-5-propyl-

4(3H)-Pyrimidinone,2-(methylthio)-5-propyl-

Cat. No.: B13814850
M. Wt: 184.26 g/mol
InChI Key: XZSBYOPGQZIWKD-UHFFFAOYSA-N
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Description

4(3H)-Pyrimidinone,2-(methylthio)-5-propyl- is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Pyrimidinone,2-(methylthio)-5-propyl- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the nucleophilic substitution of 2-(methylthio)pyrimidin-4(3H)-one with propyl halides. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4(3H)-Pyrimidinone,2-(methylthio)-5-propyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Alkyl halides, aryl halides, potassium carbonate, dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

4(3H)-Pyrimidinone,2-(methylthio)-5-propyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 4(3H)-Pyrimidinone,2-(methylthio)-5-propyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. This inhibition can disrupt metabolic pathways and cellular processes, leading to therapeutic effects in the treatment of diseases .

Properties

Molecular Formula

C8H12N2OS

Molecular Weight

184.26 g/mol

IUPAC Name

2-methylsulfanyl-5-propyl-1H-pyrimidin-6-one

InChI

InChI=1S/C8H12N2OS/c1-3-4-6-5-9-8(12-2)10-7(6)11/h5H,3-4H2,1-2H3,(H,9,10,11)

InChI Key

XZSBYOPGQZIWKD-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CN=C(NC1=O)SC

Origin of Product

United States

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